structural characterization of 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione
structural characterization of 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione
An In-Depth Technical Guide to the Structural Characterization of 1',2'-Dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione
Executive Summary
The spirooxindole scaffold is a privileged structural motif in medicinal chemistry, renowned for its unique three-dimensional architecture and significant biological activities.[1][2][3] This guide provides a comprehensive technical overview of the methodologies required for the unambiguous structural characterization of a specific derivative, 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione. For researchers in drug discovery and organic synthesis, rigorous structural confirmation is the bedrock upon which all subsequent biological and medicinal chemistry efforts are built. This document details a multi-technique approach, integrating spectroscopic and crystallographic methods to provide a holistic and definitive analysis of the molecule's identity, purity, and three-dimensional nature. We will explore the causality behind the selection of each analytical technique, present validated experimental protocols, and demonstrate how the convergence of data from these methods leads to an irrefutable structural assignment.
The Spirooxindole Core: A Foundation of Therapeutic Potential
Spirooxindoles are a fascinating class of heterocyclic compounds characterized by a spiro-fused ring system at the C3 position of an oxindole (indolin-2-one) core.[1][2] This arrangement creates a rigid and complex three-dimensional topology that is often responsible for potent and selective interactions with biological targets. Derivatives of this scaffold have demonstrated a wide array of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][4][5]
The subject of this guide, 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione, is a member of this important class. Its structure features a cyclohexane ring spiro-fused to an indole core which is oxidized to a dione. Understanding its precise structure is the critical first step in exploring its synthetic accessibility and potential as a therapeutic agent.
Table 1: Core Properties of 1',2'-Dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione
| Property | Value | Source |
| CAS Number | 52140-59-7 | [6] |
| Molecular Formula | C₁₃H₁₃NO₂ | [6][7] |
| Molecular Weight | 215.25 g/mol | [6][7] |
| IUPAC Name | spiro[cyclohexane-1,3'-indoline]-2',4-dione | |
| Synonym | Spiro[cyclohexane-1,3'-[3H]indole]-2',4(1'H)-dione | [6] |
Synthetic Pathway: Accessing the Molecule for Analysis
Before characterization can begin, the target compound must be synthesized and purified. A plausible and efficient route to the spiro[cyclohexane-1,3'-indoline]-2',4-dione core involves a multi-step synthesis starting from 3-chloromethylene-2-indolones and Danishefsky's diene.[8] This pathway leverages a Diels-Alder cycloaddition to construct the spiro-fused cyclohexane ring.[8] The resulting intermediates are then transformed to yield the final dione product.[8] A generalized workflow for such a synthesis is crucial for planning the acquisition of the material to be analyzed.
Caption: Integrated workflow for structural characterization.
Spectroscopic Characterization
Spectroscopy provides the foundational data for determining the molecular structure. Each technique offers a unique piece of the puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the most powerful tool for mapping the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of distinct proton environments and their neighboring protons (connectivity), while ¹³C NMR provides a count of unique carbon atoms and their general electronic environment (e.g., carbonyl, aromatic, aliphatic).
Predicted ¹H and ¹³C NMR Data
| Technique | Predicted Chemical Shift (δ, ppm) | Assignment |
| ¹H NMR | 10.0 - 11.0 (singlet, broad) | N-H proton of the lactam |
| 6.8 - 7.5 (multiplets) | 4H, Aromatic protons of the indole ring [1] | |
| 1.5 - 3.0 (multiplets) | 8H, Methylene (-CH₂) protons of the cyclohexane ring | |
| ¹³C NMR | > 190 | C=O (ketone on cyclohexane ring) |
| ~175 | C=O (lactam carbonyl) | |
| 120 - 145 | Aromatic carbons | |
| ~50 | Spiro carbon (quaternary) | |
| 20 - 40 | Aliphatic carbons (-CH₂) of the cyclohexane ring |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to clearly resolve N-H protons.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using a standard pulse program. Typically, 16-64 scans are sufficient.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, several hundred to several thousand scans may be required for a good signal-to-noise ratio.
-
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak as an internal standard.
Infrared (IR) Spectroscopy
Causality: IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups, as different types of chemical bonds vibrate at characteristic frequencies upon absorbing infrared radiation. For this molecule, the key targets are the carbonyl (C=O) and amine (N-H) groups.
Predicted IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3200 - 3400 (broad) | N-H stretch | Lactam |
| 2850 - 2960 | C-H stretch | Aliphatic (cyclohexane) |
| ~1720 | C=O stretch | Ketone (cyclohexane) [1] |
| ~1680 | C=O stretch | Lactam (amide) |
| 1600 - 1450 | C=C stretch | Aromatic ring |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹). Identify the key absorption bands and compare them to known correlation tables.
Mass Spectrometry (MS)
Causality: Mass spectrometry provides the molecular weight of the compound, which is a critical piece of evidence for confirming its identity. High-Resolution Mass Spectrometry (HRMS) can determine the mass with extremely high precision, allowing for the unambiguous determination of the molecular formula.
Predicted Mass Spectrometry Data
| Technique | Measurement | Expected Value for C₁₃H₁₃NO₂ |
| Low-Resolution MS (LRMS) | Molecular Ion Peak [M+H]⁺ | m/z = 216.1 |
| High-Resolution MS (HRMS) | Exact Mass of [M+H]⁺ | m/z = 216.1019 |
Experimental Protocol: Electrospray Ionization (ESI) MS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions (e.g., [M+H]⁺ in positive ion mode).
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., Time-of-Flight or Orbitrap), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum. For HRMS, the instrument is calibrated to provide high mass accuracy.
Crystallographic Analysis: The Definitive Structure
Causality: While spectroscopy provides a 2D map, single-crystal X-ray diffraction provides the definitive, unambiguous 3D structure. It allows for the precise measurement of bond lengths, bond angles, and the absolute stereochemistry of the molecule, resolving any ambiguities from spectroscopic data.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth:
-
This is often the most challenging step. The goal is to grow a single, high-quality crystal suitable for diffraction.
-
A common method is slow evaporation. Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane) in a small vial.
-
Cover the vial with a cap containing a pinhole and leave it undisturbed in a vibration-free environment for several days to weeks.
-
-
Crystal Mounting and Data Collection:
-
Mount a suitable crystal (<0.5 mm in all dimensions) on a goniometer head.
-
Place the crystal in a diffractometer and cool it under a stream of cold nitrogen gas (~100 K) to minimize thermal motion.
-
The instrument rotates the crystal while irradiating it with a focused beam of X-rays. A detector collects the diffraction pattern (the positions and intensities of the diffracted X-ray spots).
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to generate a set of structure factors.
-
Specialized software is used to solve the "phase problem" and generate an initial electron density map of the molecule.
-
An atomic model is built into the electron density map and refined against the experimental data until the calculated and observed diffraction patterns match closely.
-
Integrated Structural Confirmation
The power of this multi-technique approach lies in the convergence of all data points to a single, consistent structure.
Table 2: Summary of Characterization Data for 1',2'-Dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione
| Technique | Key Finding | Interpretation |
| HRMS | [M+H]⁺ peak at m/z 216.1019 | Confirms molecular formula C₁₃H₁₃NO₂ |
| IR | Peaks at ~3300, ~1720, ~1680 cm⁻¹ | Confirms presence of N-H, ketone C=O, and lactam C=O groups |
| ¹H NMR | Signals in aromatic, aliphatic, and NH regions | Confirms the presence of the indole and cyclohexane rings and the lactam proton |
| ¹³C NMR | Signals for two carbonyls, aromatic, spiro, and aliphatic carbons | Confirms the complete carbon skeleton of the molecule |
| X-Ray | Solved 3D structure | Provides definitive proof of connectivity, bond lengths, and angles |
The molecular formula from HRMS is validated by the functional groups seen in the IR spectrum. The carbon-hydrogen framework suggested by NMR is then definitively confirmed in three dimensions by the X-ray crystal structure, which serves as the ultimate arbiter.
Conclusion
The is a systematic process that requires the thoughtful application of multiple analytical techniques. Each method provides essential, complementary information, and only through their integration can an unambiguous and scientifically sound structural assignment be made. This guide outlines the rationale and protocols necessary to achieve this goal, providing a framework for researchers to confidently identify this and other novel molecules in the promising field of spirooxindole chemistry. Future work can now confidently proceed to detailed biological evaluations and the development of synthetic methodologies to access a wider range of derivatives. [2][5]
References
-
Jain, S., & Jain, N. (2025). Characterization of Novel Spiroxyindoles Through NMR and IR Spectroscopic Analysis. International Journal of Enhanced Research in Science, Technology & Engineering, 14(2). 1
-
(2021). Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. IUCrData, 6(9). 4
-
BenchChem. (2025). An In-depth Technical Guide to Spiro[cyclohexane-1,3'-indolin]-2'-one: Structure, Properties, and Synthesis. BenchChem Technical Guides. 2
-
Al-Hourani, B. J., et al. (2023). Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity. Molecules, 28(19), 7007. Link
-
(2025). Pyrrolizine- and Indolizine-Derived Spirooxindoles: Synthesis, Antibacterial Activity and Inverse Docking Analysis. MDPI. 9
-
Abdel-Rahman, A. A.-H., et al. (2021). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Molecules, 26(11), 3247. Link
-
Sá, G., et al. (2009). A New Synthetic Procedure to Spiro[cyclohexane-1,3′-indoline]-2′,4-diones. Synthetic Communications, 39(16), 2850-2860. 8
-
NextSDS. Spiro[cyclohexane-1,3'-[3H]indol]-2'(1'H)-one, 1'-(4-piperidinyl)-. NextSDS Chemical Substance Information. 10
-
ChemicalBook. 1',2'-DIHYDROSPIRO[CYCLOHEXANE-1,3'-INDOLE] synthesis. ChemicalBook. Link
-
ChemScene. 1',2'-Dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione. ChemScene. Link
-
PubChem. Spiro[cyclohexane-1,3'-indolin]-2'-one. National Center for Biotechnology Information. Link
-
BenchChem. (2025). The Bioactive Potential of Spiro[cyclohexane-1,3'-indolin]-2'-one Derivatives: A Technical Guide. BenchChem Technical Guides. 5
-
PubChemLite. 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione. PubChemLite. Link
-
(2025). Synthesis, Electronic, Spectroscopic and Molecular Structure Investigation on Anticancer Drug Spirooxindole-Chromene Derivative. ResearchGate. Link
-
AHH Chemical Co., Ltd. 1',2'-Dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione. AHH Chemical. Link
-
MilliporeSigma. Dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione. Sigma-Aldrich. Link
-
PubChem. 1',2'-Dihydrospiro[cyclohexane-1,3'-pyrrolo[2,3-b]pyridine]-2',4-dione. National Center for Biotechnology Information. Link
-
Faragó, T., et al. (2024). Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3'-indoline]-2',4-dione Derivatives. Molecules, 29(21), 5112. Link
-
Chen, G., et al. (2013). Spiro indane-1,3-dione pyrrolizidine compounds synthesized by 1,3-dipolar cyclo-addition reaction. Zeitschrift für Naturforschung B, 68(2), 159-163. Link
Sources
- 1. erpublications.com [erpublications.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemscene.com [chemscene.com]
- 7. PubChemLite - 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione (C13H13NO2) [pubchemlite.lcsb.uni.lu]
- 8. researchgate.net [researchgate.net]
- 9. Pyrrolizine- and Indolizine-Derived Spirooxindoles: Synthesis, Antibacterial Activity and Inverse Docking Analysis [mdpi.com]
- 10. nextsds.com [nextsds.com]
